molecular formula C16H21N3O B2480886 4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-33-0

4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2480886
CAS No.: 164928-33-0
M. Wt: 271.364
InChI Key: IZFSIGPQLXSZCB-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group attached to the benzene ring and a pyrazole moiety linked to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amide bond formation: The final step involves the coupling of the pyrazole derivative with 4-tert-butylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(1H-pyrazol-5-yl)benzamide: Lacks the 1,3-dimethyl substitution on the pyrazole ring.

    4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-3-yl)benzamide: The pyrazole ring is substituted at a different position.

    4-(tert-butyl)-N-(1,3-dimethyl-1H-imidazol-5-yl)benzamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, which can affect the compound’s interactions with other molecules.

Properties

IUPAC Name

4-tert-butyl-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-10-14(19(5)18-11)17-15(20)12-6-8-13(9-7-12)16(2,3)4/h6-10H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSIGPQLXSZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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